2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone
Brand Name: Vulcanchem
CAS No.: 337488-10-5
VCID: VC1987030
InChI: InChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2
SMILES: C1CC1C(=O)CSC2=NC3=CC=CC=C3S2
Molecular Formula: C12H11NOS2
Molecular Weight: 249.4 g/mol

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone

CAS No.: 337488-10-5

Cat. No.: VC1987030

Molecular Formula: C12H11NOS2

Molecular Weight: 249.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone - 337488-10-5

Specification

CAS No. 337488-10-5
Molecular Formula C12H11NOS2
Molecular Weight 249.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone
Standard InChI InChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2
Standard InChI Key REJPVPZBYINWPC-UHFFFAOYSA-N
SMILES C1CC1C(=O)CSC2=NC3=CC=CC=C3S2
Canonical SMILES C1CC1C(=O)CSC2=NC3=CC=CC=C3S2

Introduction

Chemical Properties and Structure

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone (CAS No. 337488-10-5) is a crystalline compound characterized by its heterocyclic structure. The compound features a benzothiazole ring system connected through a sulfur linkage to an ethanone group bearing a cyclopropyl substituent. This structural arrangement contributes to its chemical reactivity and potential application in various fields of research.

Physical and Chemical Data

The compound's fundamental physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number337488-10-5
Molecular FormulaC12H11NOS2
Molecular Weight249.4 g/mol
IUPAC Name2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone
Standard InChIInChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2
Standard InChIKeyREJPVPZBYINWPC-UHFFFAOYSA-N
SMILESC1CC1C(=O)CSC2=NC3=CC=CC=C3S2
Density1.36 g/cm³
Boiling Point399.2°C at 760 mmHg
Flash Point195.2°C

Structural Characteristics

The benzothiazole component of the molecule consists of a fused ring system containing both sulfur and nitrogen heteroatoms, which influences its electronic distribution and chemical reactivity. The thioether linkage (-S-) serves as a bridge between the benzothiazole ring and the ketone-bearing aliphatic chain. The cyclopropyl group attached to the ketone function introduces strain into the molecule, which can affect its chemical behavior in various reactions.

Spectroscopic Properties

While comprehensive spectroscopic data for this specific compound is limited in the available search results, related benzothiazole derivatives typically exhibit characteristic absorption patterns in UV-visible spectroscopy due to the conjugated aromatic system. The benzothiazole moiety often displays distinctive NMR chemical shifts, particularly for the protons in the aromatic region and the characteristic carbon signals in 13C NMR.

Structure-Activity Relationships

The biological activity of benzothiazole derivatives is widely reported in scientific literature, with many compounds showing antibacterial, antifungal, anticancer, or enzyme inhibitory properties. The presence of the benzothiazole ring, the sulfur linkage, and the carbonyl functionality in 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone suggests potential for similar biological activities.

Comparison with Related Compounds

Several structurally related benzothiazole derivatives provide contextual understanding of how structural modifications affect properties and activity. The table below compares key features of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone with related compounds:

CompoundStructure FeatureMolecular WeightKey Difference
2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanoneCyclopropyl ketone with thioether linkage249.4 g/molReference compound
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanoneDirect cyclopropyl attachment to benzothiazole217.29 g/molAbsence of thioether linkage
2-(1,3-benzothiazol-2-ylthio)-1-(4-chlorophenyl)ethanoneChlorophenyl group instead of cyclopropyl319.82 g/mol (estimated)Aromatic vs. alicyclic substituent
1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanoneDirect attachment of ketone to benzothiazole~390 g/mol (estimated)Different connectivity pattern

These structural variations can significantly impact the physicochemical properties and biological activities of these compounds, highlighting the importance of structure-activity relationship studies in this class of molecules .

##.5 Potential Applications

Based on the structural features of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone and related benzothiazole derivatives, several potential applications can be inferred:

Research and Development

The compound may serve as an intermediate or building block in the synthesis of more complex molecules, particularly those designed for pharmaceutical or agricultural applications. Its unique structural features make it valuable for structure-activity relationship studies in medicinal chemistry research.

Analytical Methods and Characterization

The identification and characterization of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone can be accomplished through various analytical techniques:

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the purification and analysis of benzothiazole derivatives. These techniques allow for the separation of the target compound from reaction impurities and related substances.

Spectroscopic Identification

Structural confirmation typically involves a combination of:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass spectrometry

  • Infrared spectroscopy

  • UV-visible spectroscopy

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